(R)-alpha-Methyl-3-bromophenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-alpha-Methyl-3-bromophenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258,11 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Inhibitor of Aromatic Amino Acid Decarboxylation
(R)-alpha-Methyl-3-bromophenylalanine has been identified as an effective inhibitor of aromatic amino acid decarboxylation in humans. This inhibition leads to decreased formation of serotonin, tryptamine, and tyramine from precursor amino acids. Such a reduction in amine biosynthesis is associated with lowering blood pressure in hypertensive patients and producing a transient sedative effect (Oates, Gillespie, Udenfriend, & Sjoerdsma, 1960).
2. Synthesis of Unusual Amino Acids
The compound plays a role in the asymmetric synthesis of unusual amino acids. For instance, it has been used in the synthesis of different isomers of β-methylphenylalanine, which are important for three-dimensional topographic control of peptide structure (Dharanipragada et al., 1992).
3. Use in Peptide Synthesis
This compound is also significant in peptide synthesis. It has been used in the synthesis of orthogonally protected (R)- and (S)-alpha-methyl(alkyl)serine-containing peptides, which are critical in stabilizing beta-turn and alpha-helical conformations in short peptides (Obrecht et al., 1996).
4. Modeling Phenylketonuria in Rats
In research on phenylketonuria, alpha-methylphenylalanine has been used to induce chronic hyperphenylalaninemia in developing rats, making it a useful model for studying this human disease (Delvalle, Dienel, & Greengard, 1978).
5. Stereoselective Synthesis
The compound is involved in stereoselective synthesis processes. For example, the R-S conversion of R (+)-alpha-methylphenylalanine with retention of optical integrity has been achieved, indicating its significance in the study of stereochemistry in amino acids (Shibasaki, Terashima, & Yamada, 1973).
6. In Proteins Incorporating Phenylalanine Analogues
This compound has been used in the biosynthesis of proteins incorporating phenylalanine analogues, demonstrating its utility in the field of synthetic biology and protein engineering (Kirshenbaum, Carrico, & Tirrell, 2002).
7. Enzyme Substrate Specificity
This compound has been used to explore the enzyme substrate specificity, particularly in the context of carboxypeptidase A, providing insights into enzyme kinetics and mechanism of action (Turk & Marshall, 1975).
Properties
IUPAC Name |
(2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCSKUVWGVFCLY-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Br)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC(=CC=C1)Br)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.